molecular formula C19H27N3O5 B1328815 [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-82-2

[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1328815
CAS No.: 1142211-82-2
M. Wt: 377.4 g/mol
InChI Key: LIDKZAIVIYATBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a piperazine ring, a phenyl group, an acetic acid group, and a tert-butoxycarbonyl group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The Ugi reaction involving N-tert-butoxycarbonyl-protected α-amino acids leads to efficient microwave-assisted cyclization, producing diastereomerically pure, racemic piperazine-2,5-diones. This process involves enolization equilibration in acetic acid at high temperatures (Nikulnikov et al., 2010).

  • Molecular Structure Studies : The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, detailing bond lengths and angles typical for piperazine-carboxylates (Mamat et al., 2012).

Antimicrobial and Antiparasitic Activities

  • Antibacterial and Antifungal Properties : Derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate show moderate antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016).

  • Antihelminthic Activity : Piperazine derivatives have been observed to show significant antihelminthic activity, with some compounds being more effective than standard treatments like albendazole (Mavrova et al., 2006).

Other Applications

  • Polyamide Synthesis : Piperazine derivatives have been used in the synthesis of polyamides containing uracil and adenine, demonstrating solubility in water and potential applications in polymer science (Hattori & Kinoshita, 1979).

  • Stability Studies : The stability of substances like 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stressful conditions was investigated, revealing stability to UV radiation, high temperatures, and oxidants, but instability to hydrolysis in alkaline environments (Gendugov et al., 2021).

Properties

IUPAC Name

2-(N-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-19(2,3)27-18(26)21-11-9-20(10-12-21)16(23)13-22(14-17(24)25)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDKZAIVIYATBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.